molecular formula C21H25N7O B6505974 1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea CAS No. 1421494-65-6

1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea

Cat. No.: B6505974
CAS No.: 1421494-65-6
M. Wt: 391.5 g/mol
InChI Key: CXUVIJCEKSAONC-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,4-dimethylphenyl group and a pyrimidin-ethylamine scaffold linked to a pyridin-2-ylamino moiety. The pyridinyl and pyrimidinyl groups may enhance interactions with biological targets, while the dimethylphenyl substituent contributes to hydrophobicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-14-7-8-17(15(2)12-14)27-21(29)24-11-10-23-19-13-20(26-16(3)25-19)28-18-6-4-5-9-22-18/h4-9,12-13H,10-11H2,1-3H3,(H2,24,27,29)(H2,22,23,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUVIJCEKSAONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound B
Urea Backbone Present Present Present
Aryl Substituent 1 2,4-Dimethylphenyl 4-Methoxyphenyl (furopyrimidine-linked) 3-Chlorophenyl
Aryl Substituent 2 Pyridin-2-ylamino-pyrimidinyl-ethylamine 2-Fluoro-6-(trifluoromethyl)phenyl Pyrimidinyl-pyrrolidinyl
Key Functional Groups -NH (pyrimidine), -CH₃ (pyridine) -OCH₃, -CF₃, fused furopyrimidine -Cl, pyrrolidinyl (cyclic amine)
Hypothetical Properties Moderate solubility (polar pyridine vs. hydrophobic dimethylphenyl) High lipophilicity (CF₃, furopyrimidine); potential metabolic stability Enhanced solubility (pyrrolidinyl) but possible steric hindrance

Structure-Activity Relationship (SAR) Insights

  • In contrast, Compound A’s trifluoromethyl (-CF₃) and fluoro substituents are electron-withdrawing, which may enhance binding to electron-rich targets . Compound B’s 3-chlorophenyl group introduces a halogen bond donor, improving target affinity but reducing solubility .
  • Heterocyclic Moieties: The pyridin-2-ylamino group in the target compound offers hydrogen-bonding sites for target engagement. Compound A’s fused furopyrimidine system increases rigidity, possibly improving binding specificity . Compound B’s pyrrolidinyl group introduces a bulky, flexible amine, which may enhance solubility but limit access to sterically restricted binding pockets .
  • Hydrophobicity vs. Solubility :

    • The target compound’s balance of hydrophobic (dimethylphenyl) and polar (pyridine/pyrimidine) groups suggests moderate bioavailability. Compound A’s -CF₃ and methoxy groups skew toward lipophilicity, favoring CNS penetration but risking metabolic challenges. Compound B’s pyrrolidinyl group likely improves aqueous solubility, a common trait of cyclic amines .

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